2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Overview

Description

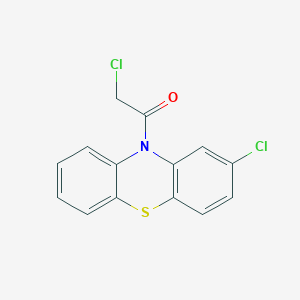

2-Chloro-10-(chloroacetyl)-10H-phenothiazine (CAS 16189-69-8) is a phenothiazine derivative characterized by a chloroacetyl substituent at the N10 position of the tricyclic phenothiazine core. Its synthesis involves reacting 10H-phenothiazine with chloroacetyl chloride in the presence of triethylamine and dichloromethane (DCM), yielding a white solid with a melting point of 110–112°C and distinct IR spectral features (e.g., carbonyl stretch at 1693 cm⁻¹) . The compound’s structure is confirmed via NMR and mass spectrometry, with a molecular formula of C₁₄H₉Cl₂NOS and a molecular weight of 314.2 g/mol. Its chloroacetyl group enhances electrophilicity, making it a versatile intermediate for further chemical modifications and biological studies .

Preparation Methods

The synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine typically involves the reaction of 2-chlorophenothiazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroacetyl derivative . The reaction conditions often include the use of an organic solvent like chloroform and a phase transfer catalyst such as tetrabutylammonium bromide to enhance the reaction efficiency .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Chloro-10-(chloroacetyl)-10H-phenothiazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chloroacetyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The phenothiazine core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Condensation Reactions: The compound can react with amines and other nucleophiles to form condensation products, which are useful in the synthesis of more complex molecules.

Common reagents used in these reactions include sodium azide, propargyl bromide, and various bases and acids depending on the desired transformation . Major products formed from these reactions include azido derivatives, triazoles, and other heterocyclic compounds.

Scientific Research Applications

Basic Information

- Molecular Formula : C14H9Cl2NOS

- Molecular Weight : 310.20 g/mol

- CAS Number : 16189-69-8

Medicinal Chemistry

2-Chloro-10-(chloroacetyl)-10H-phenothiazine has been explored for its potential therapeutic effects, particularly in the following areas:

- Antipsychotic Activity : Similar to other phenothiazine derivatives, it may exhibit antipsychotic properties by modulating neurotransmitter systems.

- Antimicrobial Activity : Studies have indicated that this compound can be effective against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Agricultural Chemistry

The compound has been investigated for its use as a pesticide or herbicide due to its biological activity against pests and plant pathogens. Its chlorinated structure may enhance its efficacy compared to non-chlorinated analogs.

Material Science

Research has shown that phenothiazine derivatives can be utilized in the development of dyes and pigments due to their ability to absorb light at specific wavelengths. This application is particularly relevant in the textile industry.

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry assessed the antimicrobial properties of various phenothiazine derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for further development as an antimicrobial agent .

Case Study 2: Synthesis and Characterization

Research conducted by Ramprasad et al. (2015) detailed the synthesis of this compound along with its characterization through spectroscopic methods. The study provided insights into the structural features that contribute to its biological activity .

Mechanism of Action

The mechanism of action of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine and its derivatives involves interaction with various molecular targets. For instance, phenothiazines are known to inhibit dopaminergic transmission in the chemoreceptor trigger zone, which contributes to their antiemetic effects . They also affect cholinergic and histaminergic pathways, leading to their sedative and antipsychotic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenothiazine Derivatives

Substituent-Based Classification and Activity

Table 1: Structural and Functional Comparison of Phenothiazine Derivatives

Antiviral and Cytotoxicity Profiles

- Promazine and 2-Chloro-10-(3-chloropropanol)-10H-phenothiazine were tested against SARS-CoV but showed negligible antiviral activity (IC₅₀ > 20 µM) and low cytotoxicity (CC₅₀ = 20–27 µM) . In contrast, the chloroacetyl group in the target compound may alter cytotoxicity, though direct antiviral data are lacking.

Enzyme Inhibition and Antiparasitic Activity

- The piperazinylpropyl derivative (compound 9) demonstrates potent inhibition of trypanothione reductase (TryR), a key enzyme in Trypanosoma parasites, with an IC₅₀ of 0.75 µM—14-fold more active than its precursor .

- Phenothiazines with branched tribasic side chains (e.g., 2-Chloro-10-[3-(N,N-bis(dimethylamino)propyl)amino)propyl]-10H-phenothiazine) inhibit β-hematin formation, critical for antimalarial activity .

Multidrug Resistance (MDR) Modulation

- The but-2-ynyl amino derivative enhances doxorubicin retention in resistant leukemia cells (HL60R and CEM/VBL300) by inhibiting P-glycoprotein, a key MDR transporter . This contrasts with the chloroacetyl group’s role, which may lack direct MDR interaction.

Structural and Physicochemical Comparisons

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Acceptors | Key Functional Groups |

|---|---|---|---|---|

| This compound | 314.2 | 3.5 | 3 | Chloroacetyl, phenothiazine |

| Prochlorperazine | 606.1 (maleate salt) | 4.8 | 5 | Piperazine, phenothiazine |

| Phenoxathiin | 200.3 | 3.2 | 2 | Sulfur, oxygen heterocycle |

| 10-(3-Chloropropyl)-2-methoxy-10H-phenothiazine | 301.8 | 4.1 | 2 | Chloropropyl, methoxy |

- The chloroacetyl group increases electrophilicity and reactivity compared to alkyl or piperazine side chains, favoring nucleophilic substitution reactions .

Biological Activity

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a compound belonging to the phenothiazine class, which is characterized by a three-ring structure containing sulfur and nitrogen. This compound exhibits significant biological activity, particularly in pharmacology, where it has been explored for its potential therapeutic applications.

- Molecular Formula : C₁₄H₉Cl₂N₃OS

- Molecular Weight : Approximately 310.20 g/mol

- Structure : The compound features a chloroacetyl group at the 10-position and a chlorine atom at the 2-position, influencing its biological properties and interactions.

Research indicates that phenothiazines, including this compound, modulate various neurotransmitter activities such as dopaminergic and cholinergic signaling. This modulation is crucial for their effects on mood disorders and potential anticancer activities.

Interaction with Biological Targets

- Dopaminergic Receptors : Phenothiazines are known for their antagonistic effects on dopamine receptors, which are pivotal in treating psychiatric disorders.

- Cholinesterase Modulation : Recent studies have highlighted the ability of this compound to modulate cholinesterase activity, which is significant in neurodegenerative diseases and cancer treatment.

Anticancer Potential

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxic effects against liver cancer cell lines such as Hep3B and SkHep1. The compound showed a dose-dependent response, indicating its potential as an anticancer agent .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cholinergic pathways, suggesting a dual mechanism involving both cholinesterase inhibition and direct cytotoxicity .

Neuropharmacological Effects

The modulation of neurotransmitter systems by this compound also suggests potential applications in treating neurological disorders:

- Antidepressant Activity : Similar to other phenothiazines, this compound may exhibit antidepressant properties through its action on serotonin and norepinephrine reuptake .

- Neuroprotective Effects : The compound's interaction with cholinergic systems indicates potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Chlorpromazine | Phenothiazine derivative | First antipsychotic drug; widely used in psychiatry |

| Thioridazine | Another phenothiazine | Known for sedative effects; different side effects |

| Prochlorperazine | Chlorinated phenothiazine | Primarily used for nausea; antiemetic properties |

These compounds share a common phenothiazine core but differ in their substituents, which significantly influence their pharmacological profiles and therapeutic applications .

Case Studies and Research Findings

- In Vitro Studies : A study screened 28 phenothiazine derivatives against liver cancer cell lines, identifying several leads with significant cytotoxicity while maintaining low toxicity in zebrafish models .

- Cholinesterase Activity Modulation : Research demonstrated that certain derivatives could selectively inhibit cholinesterase activity, affecting cell proliferation in hepatocellular carcinoma .

- Clinical Implications : The findings suggest that derivatives like this compound could be repurposed for cancer therapy due to their dual action on cholinergic pathways and direct cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Chloro-10-(chloroacetyl)-10H-phenothiazine with high yield and purity?

- Methodological Answer : The compound is synthesized via a nucleophilic substitution reaction. Under nitrogen atmosphere, 10H-phenothiazine reacts with chloroacetyl chloride in dry dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base to neutralize HCl byproducts. Post-reaction, the mixture is quenched with water, and the product is purified via recrystallization or column chromatography. Optimal yields (~80%) are achieved with a 1:3 molar ratio of 10H-phenothiazine to chloroacetyl chloride .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : The carbonyl stretch (C=O) of the chloroacetyl group appears at ~1693 cm⁻¹, confirming successful acetylation.

- ¹H NMR : Signals for the phenothiazine aromatic protons (δ 6.8–7.4 ppm) and the chloroacetyl CH₂ group (δ ~4.2–4.5 ppm) are critical.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₁₄H₉Cl₂NOS, 302.18 g/mol). Discrepancies may indicate impurities or incomplete reactions .

Q. What purification methods are recommended for isolating this compound from reaction byproducts?

- Methodological Answer : Column chromatography using silica gel with a gradient of ethyl acetate/hexane (e.g., 1:4 to 1:2) effectively separates the product. For thermally stable batches, recrystallization from ethyl acetate or methanol yields high-purity crystals. Monitor purity via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) determines bond lengths, angles, and packing motifs. For example, triclinic space group P1 with unit cell parameters (e.g., a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) provides atomic-level resolution. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What experimental strategies address contradictions in reported melting points (e.g., 110–112°C vs. literature 114–115°C)?

- Methodological Answer :

- Purity Analysis : Use HPLC (>95% purity threshold) or elemental analysis to rule out impurities.

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Crystallization Solvent Screening : Test solvents (e.g., DCM, ethanol) to isolate thermodynamically stable polymorphs .

Q. How can electrochemical studies elucidate the redox behavior of this compound?

- Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile with a three-electrode system (glassy carbon working electrode, Pt counter, Ag/Ag⁺ reference) identifies oxidation/reduction potentials. Scan rates (e.g., 50–200 mV/s) differentiate diffusion-controlled vs. surface processes. Couple with density functional theory (DFT) to correlate experimental redox potentials with molecular orbital energies .

Q. What structural modifications enhance the biological activity of this compound in HDAC inhibition assays?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) or hydroxamic acid moieties to improve binding to HDAC active sites. Evaluate derivatives using in vitro enzyme inhibition assays (e.g., fluorogenic substrates) and cytotoxicity profiling against cancer cell lines. Structure-activity relationship (SAR) studies guide iterative optimization .

Properties

IUPAC Name |

2-chloro-1-(2-chlorophenothiazin-10-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCKKLUGQMWBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311347 | |

| Record name | 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16189-69-8 | |

| Record name | 16189-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.